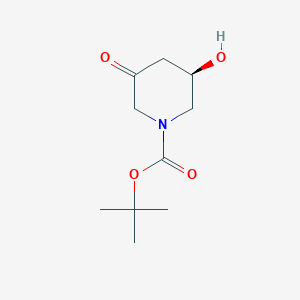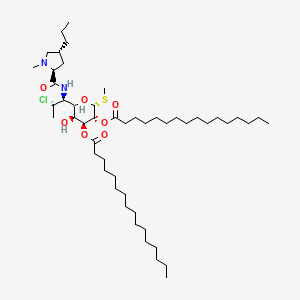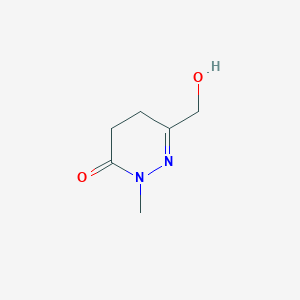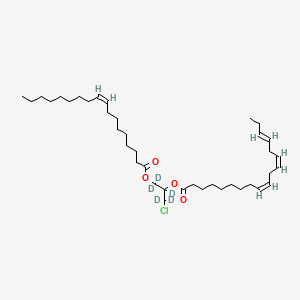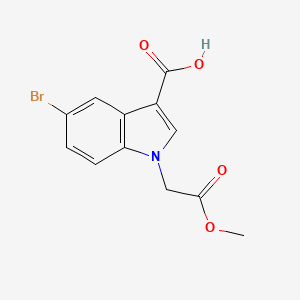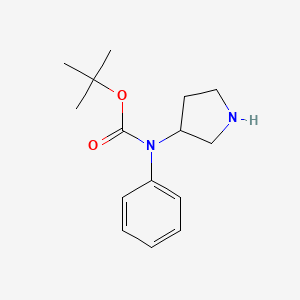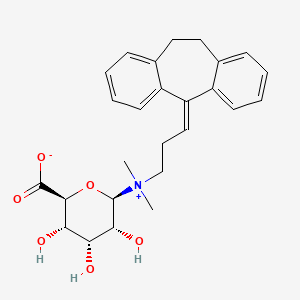
Amitriptyline N-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amitriptyline N-beta-D-Glucuronide is a glucuronide conjugate of amitriptyline, a tricyclic antidepressantGlucuronidation is a biochemical reaction that attaches glucuronic acid to substances, aiding in their excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amitriptyline N-beta-D-Glucuronide involves the glucuronidation of amitriptyline. This process can be achieved using various glucuronidation enzymes, such as recombinant beta-glucuronidase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of glucuronic acid to the amitriptyline molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring efficient glucuronidation. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Amitriptyline N-beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, amitriptyline. This reaction is facilitated by beta-glucuronidase enzymes .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using beta-glucuronidase enzymes at specific pH levels. The reaction conditions may vary depending on the source of the enzyme, but it generally occurs at room temperature or slightly elevated temperatures .
Major Products Formed: The primary product of the hydrolysis reaction is amitriptyline, which can then undergo further metabolic processes in the body .
Applications De Recherche Scientifique
Amitriptyline N-beta-D-Glucuronide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of amitriptyline N-beta-D-Glucuronide is primarily related to its role as a metabolite of amitriptyline. Amitriptyline itself works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, increasing their concentration in the synaptic clefts of the brain . The glucuronide conjugate is an inactive form that facilitates the excretion of the parent drug from the body .
Comparaison Avec Des Composés Similaires
Nortriptyline N-beta-D-Glucuronide: Another glucuronide conjugate of a tricyclic antidepressant, nortriptyline.
Imipramine N-beta-D-Glucuronide: A glucuronide conjugate of imipramine, another tricyclic antidepressant.
Comparison: Amitriptyline N-beta-D-Glucuronide is unique in its specific metabolic pathway and the parent compound it is derived from. While similar compounds like nortriptyline N-beta-D-Glucuronide and imipramine N-beta-D-Glucuronide share the glucuronidation process, they differ in their parent compounds and the specific enzymes involved in their metabolism .
Propriétés
Formule moléculaire |
C26H31NO6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22+,23-,24+,25-/m1/s1 |
Clé InChI |
WXMXRAPAGYPAJI-MBWGTIHESA-N |
SMILES isomérique |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


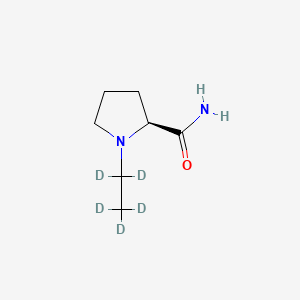
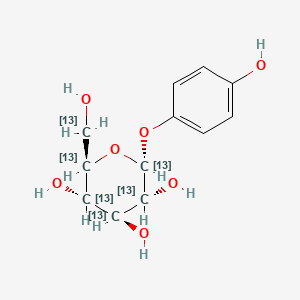
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
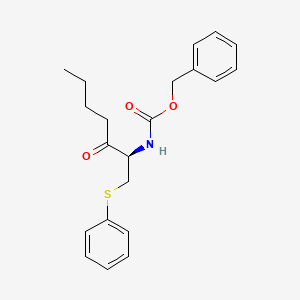
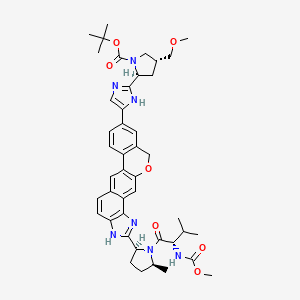
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)

